![molecular formula C16H15N3O2S2 B6452123 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-carbonyl)piperidine CAS No. 2640846-08-6](/img/structure/B6452123.png)
3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Anti-Inflammatory Activity : Thiophene derivatives exhibit anti-inflammatory effects, making them valuable in managing inflammatory conditions .
- Anti-Psychotic Properties : Certain thiophene-based compounds have been investigated for their potential in treating psychiatric disorders .
- Anti-Cancer Potential : Researchers have identified thiophene derivatives as anti-cancer agents, with promising results in preclinical studies .
- Anti-Anxiety Effects : Some thiophene compounds demonstrate anxiolytic properties, which could be relevant for anxiety-related disorders .
- Anti-Fungal Activity : Thiophenes have been explored as antifungal agents, contributing to the fight against fungal infections .
- Kinase Inhibition : Thiophene-containing molecules can inhibit kinases, which are crucial in cellular signaling pathways .
Material Science
Beyond medicine, thiophene derivatives find applications in material science:
- Light-Emitting Diodes (LEDs) : Researchers have used thiophenes in the fabrication of organic light-emitting diodes (OLEDs) due to their semiconducting properties .
Corrosion Inhibition
Thiophenes have been investigated as inhibitors of metal corrosion, particularly in industrial applications .
Polycyclic Heterocyclic Compounds
The compound’s structure suggests potential for designing polycyclic heterocyclic compounds containing five and/or six fused rings .
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including various enzymes and receptors, contributing to their wide range of therapeutic properties .
Mode of Action
It is known that thiophene-based analogs can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways they are involved in .
Biochemical Pathways
Thiophene-based analogs have been found to impact a variety of biochemical pathways due to their interactions with different targets . These can lead to downstream effects such as the inhibition of inflammatory responses, the prevention of microbial growth, and the modulation of various cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Based on the known effects of thiophene-based analogs, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These can include factors such as temperature, pH, and the presence of other compounds or substances.
properties
IUPAC Name |
thiophen-2-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-16(13-6-3-9-23-13)19-7-1-4-11(10-19)15-17-14(18-21-15)12-5-2-8-22-12/h2-3,5-6,8-9,11H,1,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUMEBCOXOBDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-carbonyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.